molecular formula C8H8BNO3 B2390993 (1-Oxoisoindolin-7-yl)boronic acid CAS No. 2377610-19-8

(1-Oxoisoindolin-7-yl)boronic acid

Cat. No.: B2390993
CAS No.: 2377610-19-8
M. Wt: 176.97
InChI Key: ACRZNEWLRUSEEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (1-Oxoisoindolin-7-yl)boronic acid typically involves the borylation of isoindolinone derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction , where an isoindolinone derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

(1-Oxoisoindolin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

(1-Oxoisoindolin-7-yl)boronic acid is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is used to develop inhibitors for various enzymes and receptors. Its boronic acid group can form reversible covalent bonds with active site residues, making it a valuable scaffold for drug design .

Industry:

The compound is used in the development of advanced materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of (1-Oxoisoindolin-7-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activity . This interaction is often exploited in the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

(3-oxo-1,2-dihydroisoindol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRZNEWLRUSEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)CNC2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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